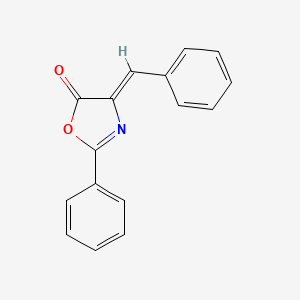

4-Benzylidene-2-phenyl-2-oxazolin-5-one

Description

Significance of Oxazolone (B7731731) Derivatives in Chemical Research

Oxazolone derivatives, with 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) as a prime example, are of considerable importance in various fields of chemical research. Their utility stems from their ability to act as versatile intermediates in the synthesis of a wide range of other organic molecules.

One of the most notable applications of oxazolones is in the synthesis of α-amino acids and their derivatives. ajrconline.org The oxazolone ring can be opened by various nucleophiles to yield N-acyl-α,β-didehydroamino acid derivatives, which can then be reduced to the corresponding saturated amino acids. This pathway has been instrumental in the preparation of both natural and unnatural amino acids, which are fundamental components of peptides and proteins. ajrconline.orgbiointerfaceresearch.com

Furthermore, oxazolones serve as precursors for the synthesis of various heterocyclic compounds. ajrconline.org Through cycloaddition reactions and rearrangements, the oxazolone ring can be transformed into other ring systems, such as imidazoles, thiazoles, and pyridines. This versatility makes them valuable starting materials in the development of new molecular scaffolds for drug discovery and materials science.

The inherent biological activities of oxazolone derivatives have also been a subject of intense investigation. Researchers have reported a broad spectrum of pharmacological properties associated with this class of compounds, including antimicrobial, anti-inflammatory, and anticancer activities. biointerfaceresearch.com These findings have established oxazolones as a significant pharmacophore in medicinal chemistry.

Historical Context of this compound Research

The history of this compound is intrinsically linked to the development of the Erlenmeyer-Plöchl azlactone synthesis . This important name reaction in organic chemistry was elucidated through the work of German chemists Friedrich Gustav Carl Emil Erlenmeyer and Jacob Plöchl in the late 19th century. wikipedia.org

In 1883, Plöchl first reported the reaction of benzaldehyde (B42025) with hippuric acid (N-benzoylglycine) in the presence of acetic anhydride (B1165640), which led to the formation of an "azlactone." psu.edu Subsequently, Erlenmeyer continued to investigate this reaction and, in 1893, correctly established the structure of the product as this compound. wikipedia.org This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride. chemeurope.com

The initial studies in the late 19th and early 20th centuries focused on understanding the reaction mechanism and exploring the scope of the synthesis with different aldehydes and acylglycines. These early investigations laid the groundwork for the widespread use of azlactones in organic synthesis. The ability to readily introduce a variety of substituents at the 4-position by choosing the appropriate aldehyde made this reaction particularly powerful.

Over the decades, the Erlenmeyer-Plöchl synthesis has been refined and modified, but the core principle remains a fundamental method for the preparation of unsaturated oxazolones. The historical significance of this reaction lies not only in its contribution to the synthesis of a specific class of compounds but also in its broader impact on the development of synthetic methodologies for amino acids and other biologically relevant molecules.

Key Precursors in the Erlenmeyer-Plöchl Synthesis of this compound

| Precursor | Chemical Name | Role in Reaction |

| Hippuric acid | Provides the glycine (B1666218) backbone and the 2-phenyl-oxazolin-5-one core. | |

| Benzaldehyde | Reacts with the active methylene (B1212753) group of the intermediate azlactone to form the benzylidene moiety. | |

| Acetic anhydride | Acts as a dehydrating agent to facilitate the cyclization of hippuric acid. |

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 4 Benzylidene 2 Phenyl 2 Oxazolin 5 One and Its Analogues

Classical Erlenmeyer-Plochl Synthesis

First described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, the Erlenmeyer-Plochl synthesis involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, in this case, benzaldehyde (B42025), in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). wikipedia.orgchemeurope.com This reaction proceeds via the initial cyclization of the N-acylglycine to an oxazolone (B7731731) intermediate, which then undergoes a Perkin-type condensation with the aldehyde. wikipedia.orgyoutube.com

Reaction Mechanism and Mechanistic Insights

The mechanism of the Erlenmeyer-Plochl synthesis is a multi-step process that can be dissected into three key stages: the activation of hippuric acid, an Aldol-type condensation, and a final cyclodehydration step.

The reaction is initiated by the activation of hippuric acid by acetic anhydride. The carboxylic acid group of hippuric acid attacks one of the carbonyl carbons of acetic anhydride, forming a mixed anhydride intermediate. This is an essential step as it converts the hydroxyl group of the carboxylic acid into a better leaving group (acetate). Subsequently, the lone pair on the nitrogen of the amide attacks the carbonyl carbon of the hippuric acid moiety. This intramolecular cyclization, facilitated by the enhanced electrophilicity of the carbonyl carbon in the mixed anhydride, results in the formation of a five-membered ring intermediate and the elimination of an acetate ion. The acetate ion then acts as a base, abstracting a proton from the α-carbon of the intermediate to form 2-phenyl-5-oxazolone (an azlactone) and acetic acid. This oxazolone is a key reactive intermediate in the synthesis.

The 2-phenyl-5-oxazolone formed in the previous step possesses acidic protons at the C-4 position. wikipedia.orgchemeurope.com In the presence of a base (acetate ion), one of these protons is abstracted to form a highly stabilized enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde in a classic Aldol-type addition reaction. libretexts.org This step results in the formation of a new carbon-carbon bond and an alkoxide intermediate. The alkoxide is then protonated by the acetic acid generated in the previous step to yield an aldol (B89426) addition product.

The final stage of the reaction involves the elimination of a molecule of water from the aldol addition product to form the stable, conjugated 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300). This dehydration is typically facilitated by the reaction conditions, often involving heat. The base (acetate) removes a proton from the C-4 position, leading to the formation of an enolate. The resulting electron pair then pushes out the hydroxyl group at the β-position as a water molecule, leading to the formation of the exocyclic double bond and the final product. The extended conjugation of the resulting benzylidene system provides the thermodynamic driving force for this elimination step. libretexts.org

Standard Reaction Protocols and Conditions

The classical Erlenmeyer-Plochl synthesis of this compound is typically carried out using a set of well-established conditions. These standard protocols provide a reliable, albeit sometimes low-yielding, method for obtaining the desired product.

A typical laboratory procedure involves the reaction of hippuric acid, benzaldehyde, and fused sodium acetate in acetic anhydride, which also serves as the solvent. The mixture is heated, often to reflux, for a period of time to ensure the completion of the reaction.

Table 1: Classical Erlenmeyer-Plochl Synthesis Protocol

| Parameter | Condition |

| Reactants | Hippuric acid, Benzaldehyde |

| Reagents | Acetic anhydride, Sodium acetate (fused) |

| Solvent | Acetic anhydride (neat) |

| Temperature | Heating, often at reflux |

| Reaction Time | Typically 1-3 hours |

| Work-up | The reaction mixture is cooled and the product is precipitated by the addition of ethanol (B145695) or water. The solid product is then collected by filtration and washed. |

| Purification | Recrystallization from a suitable solvent, such as ethanol or acetic acid. |

This table presents a generalized protocol. Specific molar ratios and temperatures can vary between different literature procedures.

Optimization Strategies for Yield and Purity Enhancement

While the classical Erlenmeyer-Plochl synthesis is robust, its yields can be moderate, and the reaction conditions can be harsh. Consequently, numerous strategies have been developed to enhance the yield and purity of this compound and its analogues. These optimizations focus on alternative catalysts, energy sources, and reaction media.

Modern approaches have explored the use of various catalysts to replace or augment sodium acetate, leading to milder reaction conditions and improved efficiency. For instance, L-proline has been demonstrated to be a highly efficient and environmentally benign organocatalyst for this transformation, often resulting in excellent yields with shorter reaction times. researchgate.net Bismuth(III) acetate has also been employed as a Lewis acid catalyst, offering another mild alternative to the classical conditions. acs.org

The application of microwave irradiation has emerged as a significant advancement, dramatically reducing reaction times from hours to minutes while often providing comparable or even superior yields. uctm.edu Solvent-free conditions, sometimes coupled with microwave heating or the use of solid supports like alumina (B75360), represent a green chemistry approach that minimizes waste and simplifies product isolation.

Furthermore, sonochemical methods, which utilize ultrasound to induce chemical reactions, have been successfully applied to the Erlenmeyer synthesis, leading to high yields in short reaction times. uctm.edu The use of ionic liquids as reaction media has also been investigated, offering benefits such as catalyst recyclability and, in some cases, eliminating the need for corrosive acetic anhydride.

Table 2: Comparison of Optimization Strategies for the Synthesis of this compound

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Classical | Sodium Acetate, Heat | Acetic Anhydride | 1-3 h | ~70-80% | core.ac.ukresearchgate.net |

| Organocatalysis | L-Proline | Acetic Anhydride | 30-45 min | 86-92% | researchgate.net |

| Lewis Acid Catalysis | Bismuth(III) Acetate | Acetic Anhydride | 1.5 h | 85% | acs.org |

| Microwave | Sodium Acetate | Acetic Anhydride | 2-5 min | 82% | uctm.edu |

| Solvent-Free | Alumina, Microwave | None | 5 min | 90% | - |

| Sonochemical | - | Ionic Liquid | 3-5 min | 94% | uctm.edu |

This table provides a comparative overview of different synthetic strategies. Yields are approximate and can vary based on specific substrate and reaction conditions.

These optimization strategies not only improve the efficiency and environmental footprint of the synthesis but also broaden the scope of the Erlenmeyer-Plochl reaction, making it a more versatile tool for the preparation of a wide array of substituted azlactones.

Role of Base Concentration

The Erlenmeyer-Plochl synthesis traditionally employs a base to catalyze the condensation reaction between hippuric acid and an aromatic aldehyde, in the presence of a dehydrating agent like acetic anhydride. nih.govwikipedia.org The concentration and nature of the base are pivotal factors that significantly influence the reaction's outcome.

Sodium acetate is the most conventional base used in this synthesis. nih.gov It is typically used in stoichiometric amounts to facilitate the reaction. uctm.edu However, studies have shown that in the presence of a solvent, catalytic amounts of sodium acetate can be effectively used. The use of stronger bases, while potentially leading to faster reactions, can also promote the self-condensation of aldehydes, thereby reducing the yield of the desired azlactone.

In an effort to develop greener and more efficient protocols, various other bases have been investigated. Research has shown that organic bases can lead to rapid reactions, though sometimes accompanied by side reactions. researchgate.net For instance, a basic ionic liquid, 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has been successfully used as both a catalyst and a reaction medium at room temperature, demonstrating good to moderate yields. jocpr.com The use of solid-supported bases like alumina has also been explored, which can prevent the self-condensation of aldehydes often seen with stronger bases like sodium acetate. researchgate.net

The choice and concentration of the base are therefore a critical optimization point, balancing reaction rate against the formation of byproducts. The table below summarizes the impact of different base systems on the synthesis.

| Base System | Concentration | Key Observations | Reference(s) |

| Sodium Acetate | Stoichiometric | Classical method, effective but can require heating. | uctm.edunih.gov |

| Sodium Acetate | Catalytic | Effective in the presence of a solvent. | researchgate.net |

| Organic Bases (e.g., DIPEA) | N/A | Can lead to faster reactions but may increase side products. | researchgate.net |

| [bmIm]OH (Ionic Liquid) | Catalyst & Medium | Good yields at room temperature, environmentally benign. | jocpr.com |

| Alumina (Solid Support) | Catalyst | Prevents aldehyde self-condensation, mild conditions. | researchgate.net |

Reaction Time and Temperature Control

Control over reaction time and temperature is crucial for maximizing the yield and purity of this compound. The classical Erlenmeyer-Plochl reaction often involves heating a mixture of hippuric acid, benzaldehyde, fused sodium acetate, and acetic anhydride on a water bath for 1 to 2 hours. nih.govscribd.com

Increasing the reaction temperature generally accelerates the reaction rate. For instance, in one study, raising the temperature from 60 °C to 80 °C significantly improved the yield of the desired product. acs.org However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired by-products and darkening of the reaction mixture, which can complicate purification. biotage.com

Optimization studies have shown that for certain catalyst systems, such as supported heteropolyacids in toluene, a reaction time of 60 minutes at 110 °C provides high selectivity and yield (up to 96%) with no by-products. conicet.gov.ar Decreasing the temperature to 80 °C in this system led to a 10% decrease in yield, even when the reaction time was extended to 180 minutes. conicet.gov.ar Conversely, some modern methods operating at room temperature can achieve high yields, negating the need for high temperatures and long reaction times altogether. researchgate.net

The optimal time and temperature are highly dependent on the specific reagents, catalysts, and energy source used, as illustrated in the following table.

| Method | Temperature | Time | Yield | Reference(s) |

| Classical (NaOAc/Ac₂O) | Boiling Water Bath | 1-2 hours | ~57% | scribd.com |

| Supported Heteropolyacid | 110 °C | 60 minutes | ~96% | conicet.gov.ar |

| Supported Heteropolyacid | 80 °C | 180 minutes | ~86% | conicet.gov.ar |

| Alumina Catalyst | Room Temperature | Instantaneous | High | researchgate.net |

| [bmIm]OH (Ionic Liquid) | Room Temperature | 90 minutes | Good | jocpr.com |

Cooling and Crystallization Techniques

The isolation and purification of this compound are critical steps to obtain a high-purity final product. After the reaction is complete, the mixture is typically cooled to room temperature. nih.gov A common procedure involves the addition of ethanol to the cooled reaction mixture, which helps to precipitate the product. nih.govscribd.com The mixture is often left in a refrigerator overnight to maximize the precipitation of the crude product, which appears as a solid. nih.gov

The collected solid is then purified by recrystallization. The choice of solvent is paramount for effective recrystallization, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for this purpose. nih.gov In some cases, a mixture of solvents, or a "solvent pair," is employed. For instance, recrystallization from a benzene-Skellysolve B mixture has been reported to yield pure product. scribd.com An ethanol-chloroform mixture has also been used effectively. researchgate.net For azlactones that are difficult to purify via column chromatography, recrystallization from aqueous acetone (B3395972) can be a viable alternative. ucd.ie

Common Recrystallization Solvents:

Ethanol nih.gov

Aqueous Acetone ucd.ie

Benzene-Skellysolve B scribd.com

Ethanol-Chloroform researchgate.net

Acetic Acid scribd.com

The final purified product is typically a yellow, crystalline solid. scribd.comresearchgate.net

Microwave Irradiation Applications in Erlenmeyer-Plochl Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijisrt.comnih.gov The synthesis of this compound and its analogues has significantly benefited from this technology. ijprajournal.comresearchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. ijisrt.com Several protocols have been developed using microwave energy, often under solvent-free conditions, which aligns with the principles of green chemistry. ijprajournal.comresearchgate.net

For example, using calcium acetate as a catalyst under solvent-free microwave irradiation has proven effective for synthesizing various 4-arylidene-2-phenyl-5(4H)-oxazolones. modernscientificpress.comijprajournal.com Similarly, employing a mixed MgO/Al₂O₃ catalyst with microwave heating provides the desired azlactones with the advantages of low catalyst toxicity, low cost, and easy handling. researchgate.net The catalyst in this system can be recovered and reused multiple times without significant loss of activity. researchgate.net Other solid supports like silica (B1680970) gel have also been used successfully in microwave-assisted Erlenmeyer synthesis. ijprajournal.com

The table below compares conventional and microwave-assisted methods, highlighting the significant reduction in reaction time.

| Catalyst | Heating Method | Reaction Time | Key Advantage(s) | Reference(s) |

| Sodium Acetate | Conventional (Water Bath) | 1-2 hours | Standard, well-established method. | nih.govscribd.com |

| Calcium Acetate | Microwave | Short | Solvent-free, rapid. | modernscientificpress.comijprajournal.com |

| MgO/Al₂O₃ | Microwave | Short | Reusable catalyst, solvent-free. | researchgate.net |

| Silica Gel | Microwave | Short | Ecofriendly, rapid, dry media. | ijprajournal.com |

| TsCl/DMF | Microwave | 1.5-3 minutes | High yields, very short reaction times. | academie-sciences.fr |

Modern and Alternative Cyclization Approaches

While the Erlenmeyer-Plochl reaction using acetic anhydride is the classical route, concerns over harsh conditions and the desire for milder, more efficient methods have driven the development of alternative cyclization strategies. academie-sciences.fr These modern approaches often utilize different dehydrating or activating agents to facilitate the formation of the oxazolone ring from N-acyl amino acids.

Sulfonyl Chloride-Mediated Cyclization Methods

Sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride or TsCl), have been employed as effective cyclizing agents for the synthesis of azlactones. researchgate.netresearchgate.net This method can offer advantages over the traditional acetic anhydride route, particularly concerning reaction speed and the stereochemical purity of the products. researchgate.net

In a typical procedure, hippuric acid is first converted to the unstable 2-phenyl-2-oxazolin-5-one intermediate using tosyl chloride in the presence of a base like triethylamine (B128534) at room temperature. researchgate.net This intermediate is then condensed with an aldehyde in the same flask by briefly refluxing the mixture. researchgate.net This one-flask procedure avoids some of the disadvantages of the Erlenmeyer synthesis, such as the formation of isomeric mixtures, and can produce the desired Z-isomers of the unsaturated azlactones with good yields. researchgate.net The use of tosyl chloride in combination with dimethylformamide (DMF) under microwave irradiation has also been shown to be a highly efficient system, yielding products in very short reaction times. academie-sciences.fr

Carbodiimide-Promoted Dehydration and Cyclization

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as dehydrating agents in organic synthesis, particularly in peptide coupling and amide bond formation. nih.govluxembourg-bio.com Their utility extends to the synthesis of oxazolones, where they promote the intramolecular cyclization of N-acyl amino acids by activating the carboxyl group. academie-sciences.frsphinxsai.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carbodiimide (B86325) with the carboxylic acid of the N-acyl glycine (B1666218) precursor. nih.gov This intermediate readily undergoes intramolecular attack by the amide oxygen to form the 5(4H)-oxazolone ring. This method avoids the acidic and harsh conditions associated with acetic anhydride. academie-sciences.fr Studies comparing different N-protected amino acids have shown that the formation of the 2-phenyl azlactone from N-benzoyl glycine (hippuric acid) in the presence of EDC is highly efficient. nih.gov However, a significant drawback of this method can be the formation of an unwanted N-acylurea side product through rearrangement of the O-acylisourea intermediate. nih.gov

Condensation with 2-Phenyl-2-oxazolin-5-one Precursors

The most established method for synthesizing this compound is the Erlenmeyer-Plöchl azlactone synthesis. This reaction involves the condensation of an aldehyde, such as benzaldehyde, with an N-acylglycine, typically hippuric acid (benzoylglycine), in the presence of a dehydrating agent like acetic anhydride. jocpr.com A catalyst, commonly anhydrous sodium acetate, is also used to facilitate the reaction. researchgate.net The process proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolinone ring. This foundational method has been adapted and modified to produce a wide array of oxazolone derivatives by varying the aldehyde and N-acylglycine starting materials. jocpr.comresearchgate.netcore.ac.uk For instance, derivatives have been prepared by condensing various aromatic aldehydes with benzoylglycine or 4-nitrobenzoylglycine in a mixture of ethanol, acetic anhydride, and glacial acetic acid. core.ac.uk

Table 1: Examples of Condensation Reactions

| Aldehyde | N-Acylglycine | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Hippuric Acid | Acetic Anhydride, Sodium Acetate | ~70% | |

| Aromatic Aldehydes | Benzoylglycine | Acetic Anhydride, Sodium Acetate, Ethanol | Not Specified | researchgate.net |

Organocatalytic Synthesis Utilizing L-Proline

In the pursuit of more environmentally benign synthetic routes, L-proline has been identified as a highly efficient organocatalyst for the synthesis of this compound derivatives. researchgate.netasianpubs.org This method involves the reaction of aromatic aldehydes with hippuric acid using acetic anhydride as the dehydrating agent, with L-proline serving as the catalyst. researchgate.netasianpubs.org L-proline is advantageous due to its thermal stability, ability to withstand harsh reaction conditions, ready availability, and non-hazardous nature. researchgate.netasianpubs.org This approach is considered superior to some traditional methods because it often results in shorter reaction times, easier work-up procedures, and excellent product yields. asianpubs.org The use of an organocatalyst like L-proline aligns with the principles of green chemistry. researchgate.net

Table 2: L-Proline Catalyzed Synthesis of Oxazolone Derivatives

| Derivative | Aldehyde | Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Benzaldehyde | Hippuric Acid, Acetic Anhydride, L-Proline | 88% | researchgate.net |

| 4-(3-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 3-Methoxybenzaldehyde | Hippuric Acid, Acetic Anhydride, L-Proline | 91% | researchgate.net |

Heterogeneous Catalysis with Supported Heteropolyacids

Heterogeneous catalysts offer significant advantages, including ease of separation and potential for recycling. For the synthesis of azlactones, heteropolyacids such as molybdophosphoric or tungstophosphoric acids supported on silica-alumina have proven effective. researchgate.net These catalysts are used in an Erlenmeyer-type synthesis where aromatic aldehydes, hippuric acid, and acetic anhydride are reacted. researchgate.net The supported heteropolyacid catalysts demonstrate high conversion and selectivity, with yields for many derivatives ranging from 87% to 96%. researchgate.net A key benefit is the low leaching of the heteropolyacid from the support (less than 1%), allowing the catalysts to be reused multiple times without a significant drop in activity. researchgate.net The acidity of the catalyst plays a crucial role in the proposed reaction mechanism. researchgate.net

Table 3: Synthesis of Azlactones using Supported Heteropolyacid Catalysts

| Aldehyde | Catalyst | Yield Range | Reference |

|---|---|---|---|

| Various Aromatic Aldehydes | Molybdophosphoric acid on silica-alumina | 87-96% | researchgate.net |

| Various Aromatic Aldehydes | Tungstophosphoric acid on silica-alumina | 87-96% | researchgate.net |

| 2-Nitrobenzaldehyde | Supported Heteropolyacid | 70-80% | researchgate.net |

Solvent-Assisted Grinding Methodologies

Mechanochemistry, specifically solvent-assisted grinding, provides a rapid and efficient alternative to traditional solvent-based methods. A facile approach for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones has been developed using this technique. researchgate.net The reaction involves the dehydration-condensation of hippuric acid with various aromatic aldehydes at room temperature. researchgate.net This is achieved by grinding the reactants in the presence of 2,4,6-trichloro-1,3,5-triazine, a catalytic amount of triphenylphosphine, and sodium carbonate. researchgate.net This method is notable for its very short reaction times, often just a few minutes, and results in good to excellent product yields. researchgate.net Other research has explored grinding with different catalysts, though some have resulted in low yields. researchgate.net

Palladium-Catalyzed Synthesis

Palladium catalysis is a powerful tool in organic synthesis, typically employed for forming carbon-carbon and carbon-heteroatom bonds. In the context of oxazolone-related structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are primarily used to synthesize more complex conjugates rather than the fundamental this compound backbone. For example, novel conjugates have been created by coupling bromo-substituted quinazolines with boronic acid pinacol (B44631) esters of 2,5-diphenyl-1,3,4-thiadiazole. mdpi.com These reactions utilize a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) to achieve high yields of highly conjugated systems. mdpi.com While not a direct method for the parent compound, this highlights how the oxazolone scaffold can be incorporated into larger molecular architectures through advanced catalytic means.

Green Chemistry Approaches in this compound Synthesis

Several modern synthetic methodologies for this compound incorporate principles of green chemistry to reduce environmental impact.

Organocatalysis: The use of L-proline as a catalyst is a prime example of a green approach. researchgate.netasianpubs.org It is a naturally occurring, non-toxic, and environmentally benign catalyst. researchgate.net

Heterogeneous Catalysis: Supported heteropolyacids are advantageous as they can be easily recovered from the reaction mixture and reused multiple times, which minimizes catalyst waste. researchgate.net

Energy Efficiency: Methods utilizing ultrasonication have been developed, which are energy-efficient and can significantly reduce reaction times from hours to minutes. researchgate.net For example, using zinc acetate dihydrate as a catalyst under sonic conditions (35 kHz) for 4 to 8 minutes produces very high yields. researchgate.net

Solvent-Free or Reduced Solvent Conditions: Solvent-assisted grinding is a mechanochemical method that drastically reduces the need for bulk solvents, proceeding rapidly at room temperature and thus saving energy. researchgate.net

These approaches collectively aim to create synthetic pathways that are not only efficient in terms of yield and reaction time but also safer and more sustainable. asianpubs.orgresearchgate.net

Chemical Reactivity and Transformation of 4 Benzylidene 2 Phenyl 2 Oxazolin 5 One

Ring-Opening Reactions of the Oxazolone (B7731731) Core

The most significant aspect of the compound's reactivity is the susceptibility of the oxazolone ring to cleavage. This process is driven by the release of ring strain and the high electrophilicity of the C5 carbonyl carbon.

The C5 carbonyl group is the primary site for nucleophilic attack. The mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses by cleaving the acyl-oxygen bond (C5-O1). This ring-opening is a facile process that results in the formation of α,β-unsaturated α-acylamino acid derivatives. The driving force for this reaction is the release of inherent ring strain. Lewis acid activation of the C5 carbonyl group can further enhance its electrophilic character, promoting the ring-opening reaction. researchgate.net

Reactions of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) with primary and secondary amines, a process known as aminolysis, readily cleaves the oxazolone ring. This reaction is a cornerstone of its utility in synthesis. When an amine attacks the C5 carbonyl, the ring opens to form N-acyl-α,β-dehydroamino acid amides.

This reactivity extends to amino acids, which possess a nucleophilic amino group. The reaction between the oxazolone and an amino acid (or its ester) proceeds via the same ring-opening mechanism, with the amino group of the amino acid acting as the nucleophile. This transformation is particularly valuable as it forms a new peptide bond.

The aminolysis of this compound is a direct route to α,β-dehydro-α-benzoylamino acid amides. For instance, reaction with benzylamine results in the corresponding N-benzylamide derivative. This method is highly efficient for creating a diverse range of amides.

When the attacking nucleophile is an amino acid or a peptide, the product is a dipeptide or a longer peptide derivative containing a dehydroamino acid residue at the N-terminus. This application makes the oxazolone a key building block in peptide chemistry, allowing for the introduction of non-proteinogenic unsaturated amino acid units into peptide chains.

The kinetics of the ring-opening reaction are significantly influenced by the electronic properties of substituents on the aromatic rings. Studies on derivatives of 4-benzylidene-2-methyl-5-oxazolone and related structures have established a clear correlation between substituent electronics and reaction rates.

Substituents on the Benzylidene Moiety : The rate of nucleophilic ring-opening is sensitive to substituents at the para-position of the benzylidene ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the oxazolone system, leading to an enhancement in the reaction rate. researchgate.net Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the reaction rate by reducing the electrophilicity of the C5 carbonyl center. researchgate.net A good correlation has been established between the reaction rate constants and the Hammett substituent constants (σ), indicating a systematic electronic influence on the transition state of the reaction. researchgate.net

Interactive Table: Effect of Substituents on Ring-Opening Reaction Rate

| Substituent on Benzylidene Ring (para-position) | Electronic Effect | Expected Effect on Reaction Rate with Nucleophiles |

| -NO₂ | Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing | Increase |

| -H | Neutral | Baseline |

| -OH | Electron-Donating | Decrease |

| -OCH₃ | Electron-Donating | Decrease |

| -N(CH₃)₂ | Strongly Electron-Donating | Significant Decrease |

Substituents on the 2-Phenyl Moiety : Similarly, substituents on the 2-phenyl ring affect the reactivity. Base-catalyzed hydrolysis studies on (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have been used to quantify these effects, with Hammett reaction constants being evaluated. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

While the oxazolone core is highly reactive towards nucleophiles, the reactivity of the pendant aromatic rings towards standard electrophilic or nucleophilic aromatic substitution is not well-documented. The conditions required for many electrophilic aromatic substitution reactions (e.g., strong acids for nitration or sulfonation) are often harsh and may lead to the degradation or ring-opening of the sensitive oxazolone heterocycle.

Consequently, the introduction of functional groups onto the phenyl and phenylmethylene moieties is typically achieved by utilizing substituted starting materials in the initial Erlenmeyer-Plöchl synthesis. Researchers have successfully synthesized a wide array of derivatives by condensing substituted aromatic aldehydes or substituted aroyl glycines. researchgate.netcore.ac.uk

Examples include:

Nitrated Derivatives : 4-(4-Nitrobenzylidene)-2-phenyl-2-oxazolin-5-one is prepared by condensing 4-nitrobenzaldehyde with hippuric acid. sigmaaldrich.com Similarly, 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one is synthesized using 4-nitrohippuric acid as the precursor. core.ac.ukresearchgate.net

Halogenated Derivatives : Chloro- and bromo-substituted analogues, such as 4-(4-Chlorobenzylidene)-2-phenyl-4H-oxazol-5-one, are synthesized from the corresponding halogenated benzaldehydes. researchgate.net

Hydroxylated Derivatives : The synthesis of hydroxy-substituted oxazolones is achieved by using hydroxybenzaldehydes in the initial condensation step. researchgate.net

This synthetic strategy indicates that the desired aromatic substitution pattern is installed prior to the formation of the oxazolone ring, thereby circumventing potential compatibility issues with direct substitution methodologies.

Common Reagents and Conditions for Substitution

The most prevalent substitution-type reaction for this compound is nucleophilic attack at the C5 carbonyl carbon, which leads to the opening of the oxazolone ring. This process, often referred to as aminolysis or alcoholysis, results in the formation of α,β-dehydroamino acid derivatives. The reaction is initiated by the nucleophilic addition of an amine or an alcohol to the electrophilic C5 carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the acyl-oxygen bond (C5-O1) and releasing the ring strain to yield the stable ring-opened product. The efficiency of these reactions is dependent on the nucleophilicity of the attacking reagent and the specific reaction conditions employed.

Common nucleophiles include primary and secondary amines, as well as alcohols. For instance, reaction with primary amines yields N-substituted α-benzamido-β-phenylacrylamide derivatives, while alcohols produce the corresponding alkyl α-benzamido-β-phenylacrylate esters. Hydrazine can also be used as a potent nucleophile in a reaction known as hydrazinolysis, which yields α-benzamido-β-phenylacrylic acid hydrazide, a useful precursor for the synthesis of other nitrogen-containing heterocycles.

| Nucleophile | Reaction Type | Product Type | Typical Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aminolysis | α-Benzamido-β-phenylacrylamide Derivative | Reaction in a suitable solvent like ethanol (B145695) or acetonitrile at room temperature or with gentle heating. |

| Secondary Amine (R₂NH) | Aminolysis | α-Benzamido-β-phenylacrylamide Derivative | Similar conditions to primary amines, may require longer reaction times depending on steric hindrance. |

| Alcohol (R-OH) | Alcoholysis | Alkyl α-benzamido-β-phenylacrylate | Often requires a base catalyst and heating in the respective alcohol as a solvent. |

| Hydrazine (H₂NNH₂) | Hydrazinolysis | α-Benzamido-β-phenylacrylic acid hydrazide | Reaction in a protic solvent like ethanol, often proceeds readily at room temperature. |

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not extensively detailed in the available literature. However, its reactivity can be inferred from the behavior of related α,β-unsaturated carbonyl compounds.

Reduction: The exocyclic double bond and the carbonyl group are potential sites for reduction.

Catalytic Hydrogenation: It is anticipated that catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) would reduce the exocyclic carbon-carbon double bond to yield 4-benzyl-2-phenyl-2-oxazolin-5-one. More forceful conditions could potentially lead to the reduction of the phenyl groups or the opening of the lactone ring.

Hydride Reduction: Reagents like sodium borohydride (NaBH₄) are typically used for the reduction of ketones and aldehydes. While NaBH₄ does not usually reduce esters, the strained nature of the oxazolone ring and the conjugation might allow for some reactivity. It is more likely, however, that NaBH₄ would selectively reduce the exocyclic double bond via 1,4-conjugate addition, especially in the presence of certain additives. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the C5 carbonyl group and potentially cleave the ring.

Oxidation: The exocyclic double bond is the most probable site for oxidation.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could be expected to epoxidize the exocyclic double bond, forming a spirocyclic oxirane derivative.

Oxidative Cleavage: Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or ozone (O₃) followed by an oxidative workup would likely cleave the exocyclic double bond. This would be expected to yield benzaldehyde (B42025) and a derivative of 2-phenyl-oxazol-4,5-dione. With cold, dilute, and basic KMnO₄, syn-dihydroxylation might occur, leading to the formation of a diol at the exocyclic double bond.

Cycloaddition Reactions

The conjugated system within this compound, particularly the exocyclic double bond, allows it to participate in various cycloaddition reactions.

The exocyclic double bond of the azlactone ring is electron-deficient due to the adjacent electron-withdrawing carbonyl group, making it a suitable dienophile for [4+2] Diels-Alder cycloadditions. While specific Diels-Alder reactions involving this compound are not widely reported, studies on analogous azlactones demonstrate this reactivity. For instance, a similar azlactone has been shown to react with various dienes at elevated temperatures to provide the corresponding Diels-Alder adducts in moderate to good yields. This suggests that this compound would react similarly with conjugated dienes to form spirocyclic compounds where a new six-membered ring is fused at the C4 position of the oxazolone.

| Diene | Expected Product | Typical Conditions |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Spiro[cyclohexene-1,4'-oxazol]-5'-one derivative | Heating in a sealed tube at high temperatures (e.g., 240 °C). |

| Cyclopentadiene | Spiro[bicyclo[2.2.1]heptene-2,4'-oxazol]-5'-one derivative | Reaction at elevated temperatures, potentially with Lewis acid catalysis to enhance reactivity. |

| Danishefsky's diene | Functionalized spiro[cyclohexenone-1,4'-oxazol]-5'-one derivative | Thermal conditions, leading to a silyloxy-substituted adduct. |

The electron-deficient exocyclic double bond of this compound also makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings.

Reaction with Nitrile Oxides: Nitrile oxides, generated in situ from hydroximoyl chlorides or by the oxidation of aldoximes, are expected to react with the exocyclic double bond to yield spiro-isoxazoline derivatives. The cycloaddition is anticipated to be regioselective, with the oxygen atom of the nitrile oxide adding to the benzylic carbon of the double bond.

Reaction with Azomethine Ylides: Azomethine ylides, which can be generated from the reaction of N-alkylidene α-amino acid esters, are also expected to undergo 1,3-dipolar cycloaddition with this compound. This reaction would lead to the formation of complex spiro-pyrrolidine structures, where the pyrrolidine ring is fused to the oxazolone at the C4 position.

Reaction with Diazomethane: The reaction of similar 4-methylene-5(4H)-oxazolones with diazomethane has been reported to yield spiro-pyrazoline derivatives. By analogy, this compound would likely react with diazomethane to form a spiro-pyrazoline, which could potentially rearrange upon heating or photolysis.

| 1,3-Dipole | Dipole Source | Expected Product |

|---|---|---|

| Benzonitrile oxide | Dehydrohalogenation of benzhydroximoyl chloride | Spiro[isoxazoline-5,4'-oxazol]-5'-one derivative |

| Azomethine ylide | In situ from isatin and sarcosine | Spiro[oxindole-3,2'-pyrrolidine-3',4''-oxazol]-5''-one derivative |

| Diazomethane | Diazomethane (CH₂N₂) | Spiro[pyrazoline-3,4'-oxazol]-5'-one derivative |

Photochemical Transformations

This compound is known to be photochemically active, primarily undergoing geometric isomerization around the exocyclic double bond.

The exocyclic double bond in this compound gives rise to the possibility of E/Z geometric isomers. The thermodynamically more stable Z-isomer is typically the one isolated from the Erlenmeyer-Plöchl synthesis. However, upon irradiation with light of a suitable wavelength, typically in the UV range, this isomer can be converted to the E-isomer. ualberta.ca This reversible photoisomerization process establishes a photostationary state, the composition of which depends on the wavelength of light used and the solvent.

The mechanism of this photoisomerization is analogous to that of other stilbene-like molecules. Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁). In this excited state, the rotational barrier around the central double bond is significantly reduced. The molecule then undergoes rotation to a perpendicular geometry, which serves as a funnel to decay back to the ground electronic state (S₀). From this perpendicular intermediate, the molecule can relax to either the E or the Z isomer, leading to isomerization. The absolute configurations of the geometric isomers have been determined using NMR spectroscopy. ualberta.ca

Hydrogen Abstraction from Solvents

Beyond geometric isomerization, this compound engages in another primary photochemical process: the abstraction of hydrogen atoms from the surrounding solvent. chemicalbook.com This reaction highlights the compound's photoreactivity, where upon excitation by light, it can interact directly with solvent molecules that are capable of donating a hydrogen atom. The efficiency and outcome of this process are influenced by the nature of the solvent, particularly its hydrogen-donating ability.

Derivatization for Heterocyclic Ring Formation

The strained lactone ring and the activated exocyclic double bond make this compound an important synthon for the construction of more complex heterocyclic structures. Nucleophilic attack at the carbonyl carbon typically initiates a ring-opening reaction, which can be followed by an intramolecular cyclization to generate new ring systems. This reactivity has been widely exploited for the synthesis of various nitrogen-containing heterocycles, including triazines, oxadiazoles, imidazoles, and quinazolinones.

This compound is a valuable precursor for the synthesis of 1,2,4-triazinone derivatives. The synthetic pathway commences with the reaction of the oxazolone with hydrazine hydrate. This reaction cleaves the oxazolone ring to form 2-benzamido-3-phenylacrylohydrazide. The stereochemistry of this hydrazide intermediate is dependent on the reaction conditions. Performing the reaction at room temperature yields the (Z)-configured isomer in high yield, which serves as the key synthon for subsequent cyclization into the triazine ring. In contrast, refluxing the oxazolone with hydrazine hydrate produces the (E)-isomer in a lower yield. The (Z)-hydrazide is then utilized to construct the 1,2,4-triazinone core through appropriate cyclization routes.

The same hydrazide intermediate derived from the reaction of this compound and hydrazine hydrate is also pivotal for the formation of oxadiazole analogues. The (Z)-2-benzamido-3-phenylacrylohydrazide intermediate can undergo cyclization under different conditions to yield five-membered oxadiazole rings. This transformation provides a convenient route to bifunctional molecules that incorporate both the acrylamide moiety and the oxadiazole heterocycle, which are of interest in medicinal chemistry.

The oxazolone ring is readily converted into imidazole and imidazolinone derivatives through reactions with various nitrogen-containing nucleophiles. This transformation typically involves the nucleophilic attack of an amine on the C5 carbonyl carbon of the oxazolone, leading to ring opening and subsequent cyclization to form the five-membered imidazole ring.

For example, the reaction with primary amines such as 2,4,5-trichloroaniline in pyridine results in the formation of 4-arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-ones. Similarly, condensation with hydrazides like 4-chlorobenzohydrazide or 2,4-dichlorobenzohydrazide yields N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)benzamide derivatives. The reaction conditions and the nature of the amine or hydrazine dictate the final structure of the resulting imidazolinone.

The following table summarizes various synthetic routes from this compound to different imidazolinone compounds.

| Reactant | Solvent/Conditions | Product |

| 2,4,5-Trichloroaniline | Pyridine, reflux | 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-one |

| 4-Chlorobenzohydrazide | Not specified | N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamide |

| 2,4-Dichlorobenzohydrazide | Not specified | N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamide |

| Ethylenediamine | Pyridine or 1,4-dioxane, reflux | 1-(2-aminoethyl)-4-benzylidene-2-phenyl-imidazolin-5[4H]-one |

| p-Phenylenediamine | Dry pyridine, POCl₃, reflux | 1-Aminophenyl-4-benzylidene-2-phenyl-imidazolin-5[4H]-one |

New derivatives of 4(3H)-quinazolinone can be synthesized using this compound as a starting material. nih.gov One such pathway involves the reaction with 2-hydrazino-3-methyl-4(3H)-quinazolinone in the presence of acetic acid. nih.gov In this reaction, the hydrazino group of the quinazolinone acts as a nucleophile, attacking the carbonyl group of the oxazolone ring. nih.gov This leads to the cleavage of the oxazolone ring, followed by a cyclization step that forms a 2-imidazolin-5-one ring attached to the quinazolinone core. nih.gov The final product is a complex heterocyclic system, 2-({4-[1-phenylmethylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinone, demonstrating a powerful method for linking different heterocyclic moieties. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Benzylidene-2-phenyl-5(4H)-oxazolone | 2-Hydrazino-3-methyl-4(3H)-quinazolinone | Dioxane, Acetic acid, Reflux | 2-({4-[1-Phenylmethylidene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}amino)-3-methyl-4(3H)-quinazolinone |

Azlactones, including this compound, can undergo dimerization, a reaction in which two molecules of the azlactone combine. This transformation is effectively promoted by Brønsted bases, such as trichloroacetate salts in acetonitrile. nih.govbeilstein-journals.orgnih.gov The reaction involves the acylation of an enolate ion, derived from one azlactone molecule, by a second molecule of the azlactone. beilstein-journals.org This process affords an azlactone dimer which is a versatile heterocyclic structure containing two stereogenic centers. beilstein-journals.org

| Catalyst System | Key Features | Yield | Diastereomeric Ratio (dr) |

| Potassium/Sodium Trichloroacetate in Acetonitrile | Diastereoselective, Rapid (1 hour) | 60-93% | Up to >19:1 |

Structural Elucidation and Conformational Analysis

Determination of Geometric Isomerism

The geometry about the exocyclic double bond is a defining structural feature of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300), giving rise to two distinct geometric isomers.

E and Z Configurations about the Exocyclic Double Bond

The existence of (E) and (Z) isomers of this compound has been confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.comrsc.orgrsc.org The assignment of the absolute configuration to each isomer is based on the chemical shift of the β-olefinic proton.

In the (Z)-isomer, the β-hydrogen of the double bond is on the same side as the C5-carbonyl group. Conversely, in the (E)-isomer, the β-hydrogen is on the opposite side. It has been demonstrated that the β-olefinic hydrogen in the isomer where it is cis to the carbonyl group is deshielded and resonates at a lower field in the NMR spectrum. rsc.org

The two primary isomers are:

The stable isomer : This isomer, with a melting point of 165-166 °C, has been identified as the (Z)-configuration. rsc.org X-ray crystallographic analysis has confirmed the conformation about the C=C double bond in this isomer is Z. nih.gov

The labile isomer : This less stable form has a melting point of 149.5-151.5 °C and corresponds to the (E)-configuration. rsc.org

Factors Influencing Isomeric Preference

The preference for one geometric isomer over the other is primarily governed by thermodynamic stability. The (Z)-isomer is the more stable and is the major product of the classical Erlenmeyer-Plöchl synthesis. This stability is attributed to reduced steric hindrance. In the (Z)-configuration, the bulky benzylidene phenyl group and the carbonyl oxygen of the oxazolone (B7731731) ring are positioned on opposite sides of the exocyclic double bond, minimizing steric repulsion. In contrast, the (E)-isomer experiences greater steric strain due to the proximity of these groups, rendering it thermodynamically less favorable.

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction has provided a definitive determination of the three-dimensional structure of the stable (Z)-isomer of this compound, offering precise data on its molecular geometry and packing in the solid state. nih.gov

The compound, with the chemical formula C₁₇H₁₃NO₂, crystallizes in the orthorhombic system. nih.gov

Table 1: Crystal Data for (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one

| Parameter | Value |

|---|---|

| Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.28 |

| Crystal System | Orthorhombic |

| a | 12.0827 (6) Å |

| b | 7.7848 (3) Å |

| c | 27.6527 (16) Å |

| Volume | 2601.1 (2) ų |

| Z | 8 |

| Temperature | 100 K |

Data sourced from a 2012 crystallographic study. nih.gov

Inter-ring Dihedral Angles and Torsion Geometries

The pendent benzene ring (attached at C2) is slightly twisted out of the plane of the oxazole ring, with a dihedral angle of 7.98 (8)°. nih.gov

A similar slight twist of 5.50 (8)° is observed between the oxazole ring and the benzylidene phenyl ring. nih.gov

These small deviations from planarity are quantified by specific torsion angles.

Table 2: Selected Dihedral and Torsion Angles

| Angle Description | Value (°) |

|---|---|

| Dihedral angle (Oxazole ring and C2-Phenyl ring) | 7.98 (8) |

| Dihedral angle (Oxazole ring and Benzylidene-Phenyl ring) | 5.50 (8) |

| N1—C1—C11—C12 Torsion Angle | -171.85 (15) |

| C4—C5—C10—C9 Torsion Angle | 177.79 (14) |

Data sourced from a 2012 crystallographic study. nih.gov

Intramolecular and Intermolecular Interactions

The crystal packing of (Z)-4-benzylidene-2-phenyl-2-oxazolin-5-one is stabilized by a network of weak non-covalent interactions, including C-H···O, C-H···π, and π-π stacking interactions, which link the molecules into a three-dimensional architecture. nih.gov

C-H···O Interactions: A hydrogen bond of the C-H···O type is observed, contributing to the stability of the crystal lattice. nih.gov

C-H···π Interactions: The structure is further stabilized by C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron systems of the aromatic rings of an adjacent molecule. nih.gov

π-π Interactions: Significant π-π stacking interactions occur between the oxazole and benzene rings of neighboring molecules. The distance between the centroids of these interacting rings is 3.5259 (9) Å, indicating a notable stabilizing interaction. nih.gov

Table 3: Hydrogen-Bond Geometry

| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C7—H7···O2 | 0.95 | 2.56 | 3.463 (2) | 158 |

| C6—H6···Cg1 | 0.95 | 2.93 | 3.8311 (17) | 158 |

| C9—H9···Cg1 | 0.95 | 2.92 | 3.6532 (17) | 135 |

Cg1 represents the centroid of the C5–C10 phenyl ring. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-benzylidene-2-phenyloxazol-5(4H)-one |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 4-Benzylidene-2-phenyl-2-oxazolin-5-one (B1144300), offering precise insights into the hydrogen and carbon environments within the molecule and enabling the determination of its geometric configuration.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals for the vinylic proton (=CH) and the aromatic protons of the two phenyl rings.

One study reports the ¹H NMR spectrum in CDCl₃, showing a singlet for the vinylic proton at δ 7.29 ppm. The aromatic protons appear as a multiplet in the range of δ 8.22-8.25 ppm researchgate.net. Another analysis conducted in Acetone-d₆ provides a more detailed assignment, with the vinylic proton appearing as a singlet at δ 7.30 ppm. The aromatic protons are observed as multiplets and doublets between δ 7.52 and δ 8.37 ppm turkjps.org.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for the compound in Acetone-d₆ shows distinct peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the two aromatic rings turkjps.org. The key resonances include the lactone carbonyl carbon (C=O) and the azomethine carbon (C=N), which are typically found in the downfield region of the spectrum.

Interactive Data Table: NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ ppm) | Solvent | Reference |

| ¹H | 7.29 (s, 1H, =CH), 8.22-8.25 (m, ArH) | CDCl₃ | researchgate.net |

| ¹H | 7.30 (s, 1H, =CH), 7.52-7.75 (m, 6H, ArH), 8.20-8.37 (m, 4H, ArH) | Acetone-d₆ | turkjps.org |

| ¹³C | 171.7, 168.5, 138.6, 138.4, 138.3, 137.2, 135.96, 135.6, 134.0, 133.7, 132.9, 130.5 | Acetone-d₆ | turkjps.org |

Determination of Absolute Configurations via NMR

This compound can exist as two geometric isomers, (Z) and (E). NMR spectroscopy has been instrumental in assigning the absolute configuration of these isomers. The configuration is deduced by analyzing the chemical shift of the β-olefinic hydrogen.

Research has shown that in the trans isomer (typically the more stable isomer), the β-olefinic hydrogen is deshielded relative to the corresponding proton in the cis isomer. This deshielding effect occurs because the β-hydrogen is positioned cis to the carbonyl group in the trans configuration, placing it in the deshielding zone of the carbonyl's magnetic anisotropy. This principle allowed for the definitive assignment of the stable (m.p. 165-166 °C) and labile (m.p. 149.5-151.5 °C) isomers as the (Z) and (E) configurations, respectively, resolving previous conflicting assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Assignments of Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent bands are associated with the carbonyl group of the lactone ring, the carbon-nitrogen double bond (azomethine) of the oxazoline ring, and the carbon-carbon double bond of the benzylidene group. Additionally, vibrations corresponding to the C-O bond within the lactone and the aromatic C-H and C=C bonds are readily identifiable.

Characteristic Stretching Frequencies

Specific stretching frequencies observed in the IR spectrum are highly characteristic of the molecule's structure. Research findings have identified these key vibrational bands at approximately 1790 cm⁻¹ for the C=O stretch, 1650 cm⁻¹ for the C=N stretch, 1550 cm⁻¹ for the exocyclic C=C stretch, and 1150 cm⁻¹ for the C-O lactone stretch researchgate.net. The high frequency of the carbonyl absorption is typical for unsaturated five-membered lactones.

Interactive Data Table: Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Carbonyl (Lactone) | Stretching (νC=O) | 1790 | researchgate.net |

| Azomethine | Stretching (νC=N) | 1650 | researchgate.net |

| Olefinic | Stretching (νC=C) | 1550 | researchgate.net |

| Lactone C-O | Stretching (νC-O) | 1150 | researchgate.net |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly useful for studying the conjugated π-electron system.

Preresonance Raman spectra of both the cis and trans isomers have been reported. Despite the potential for significant steric distortion in the cis isomer, the Raman spectra of both isomers are remarkably similar cdnsciencepub.com. This similarity suggests that the vibrational modes giving rise to the intense Raman bands are localized in the -C=C-N=C-Ph portion of the molecule cdnsciencepub.com.

A primary feature in the Raman spectrum of the trans isomer is an intense band observed at 1561 cm⁻¹. Isotopic substitution studies (using ¹³C and ¹⁵N) have shown that this band is due to a symmetric stretching mode associated with the -C=C-N=C- chain, with some C=N stretching character cdnsciencepub.com. Another weak band around 1654 cm⁻¹ is assigned a high degree of C=C stretching character, potentially representing an antisymmetric mode from the same molecular fragment cdnsciencepub.com. This detailed vibrational analysis underscores the delocalized electronic nature of the core chromophore.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of "this compound".

High-resolution mass spectrometry (HRMS) provides the precise exact mass of the compound, which is crucial for determining its molecular formula. The experimentally determined exact mass for this compound is 249.07897 Da. nih.gov This value is consistent with the calculated molecular formula of C₁₆H₁₁NO₂. The mass spectrum of this compound typically displays a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 249. researchgate.net Analysis of the fragmentation pattern can offer structural insights, revealing characteristic losses of stable small molecules such as carbon monoxide (CO) and fragments that correspond to the benzoyl and benzylidene portions of the molecule.

Elemental analysis provides the percentage composition of the constituent elements (Carbon, Hydrogen, Nitrogen). For a compound with the molecular formula C₁₆H₁₁NO₂, the theoretical percentages are calculated. Experimental findings from synthesized samples of this compound show close correlation with these theoretical values, thereby validating the empirical formula of the compound. researchgate.netresearchgate.net

Below are tables summarizing the key data from mass spectrometry and elemental analysis.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 g/mol |

| Exact Mass | 249.07897 Da |

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) researchgate.net | Found (%) researchgate.net |

|---|---|---|---|

| Carbon (C) | 77.10 | 77.21 | 77.20 |

| Hydrogen (H) | 4.45 | 4.35 | 4.48 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to an excited state. The extensive conjugation present in the molecule, involving the two phenyl rings and the α,β-unsaturated carbonyl system of the oxazolone (B7731731) ring, is expected to result in strong absorption in the UV-Vis region. One study reported an absorption maximum (λmax) at 215 nm in chloroform. researchgate.net

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. ufms.br This change is observed as a shift in the absorption or emission spectra of a compound. Oxazolone derivatives are known to exhibit solvatochromic properties. ufms.br This behavior is linked to the alteration of the solute's dipole moment during electronic transition and the subsequent reorientation of the surrounding solvent molecules. ufms.br

The direction of the spectral shift depends on the relative stabilization of the ground and excited states by the solvent.

Positive Solvatochromism : This involves a bathochromic shift (red shift, to a longer wavelength) as the solvent polarity increases. It occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. ufms.br

Negative Solvatochromism : This is characterized by a hypsochromic shift (blue shift, to a shorter wavelength) with increasing solvent polarity. It suggests that the ground state is more polar and is better stabilized by polar solvents than the excited state. ufms.br

A study on the derivative 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one demonstrated these properties. ufms.br By dissolving this compound in various solvents of differing polarities, researchers can observe and quantify the solvatochromic shifts, providing insights into the electronic structure of the molecule and its interactions with the solvent environment. The solvatochromic properties of oxazolones have been explored for applications such as pH indicators and various types of sensors. ufms.br

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon Monoxide |

| Carbon Dioxide |

Computational Chemistry Studies

Ab Initio and Semiempirical Molecular Orbital Methods

Ab initio and semiempirical molecular orbital methods are foundational tools in the computational study of molecules like 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300). Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of accuracy, though they are computationally demanding. dtic.mil In contrast, semiempirical methods utilize approximations and parameters derived from experimental data to simplify calculations, making them significantly faster and suitable for larger molecules. researchgate.netnih.gov These methods are often employed for initial investigations before proceeding to more rigorous computational approaches.

Computational methods are instrumental in assigning the vibrational modes observed in infrared (IR) and Raman spectroscopy. For derivatives of this compound, both ab initio and semiempirical methods have been used to compute vibrational frequencies and intensities.

One study on the related compound 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one utilized ab initio calculations with basis sets up to RHF/6-311G and the semiempirical AM1 method. nih.gov The computed vibrational wavenumbers were found to be largely consistent with the experimental values obtained from FTIR and Raman spectra. nih.gov The preresonance Raman spectra of both cis and trans isomers of this compound are dominated by bands at 1561, 1588, and 1601 cm⁻¹. cdnsciencepub.com Isotopic substitution studies suggest that the prominent feature at 1561 cm⁻¹ is a symmetric stretching mode associated with the -C=C-N=C- chain, possessing some C=N stretching character. cdnsciencepub.com A weaker band around 1654 cm⁻¹ is indicated to have a high degree of C=C stretching character. cdnsciencepub.com

Table 1: Selected Vibrational Mode Assignments for Oxazolinone Derivatives

| Observed Frequency (cm⁻¹) | Calculated Frequency (ab initio) | Assignment | Reference |

|---|---|---|---|

| 1250 (Raman, FTIR) | Consistent | C-O stretching in methoxy group | nih.gov |

| 1561 (Raman) | - | Symmetric stretching of -C=C-N=C- | cdnsciencepub.com |

| 1654 (Raman) | - | Antisymmetric stretching of -C=C-N=C- | cdnsciencepub.com |

This table presents data for a closely related methoxy derivative to illustrate the application of the method.

Energy minimization, or geometry optimization, is a crucial computational step to find the most stable three-dimensional structure of a molecule. researchgate.net This process is fundamental for subsequent calculations of molecular properties. Traditional energy minimization techniques rely on iterative optimization methods that use molecular forces calculated by a physical simulator. arxiv.org For oxazolone (B7731731) derivatives, computational studies often begin by optimizing the molecular geometry to a minimum on the potential energy surface. semanticscholar.org

Conformational sampling explores the different spatial arrangements of a molecule to identify stable conformers. For a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, conformational studies were performed to understand the effect of the methoxy group's position on the phenyl ring. nih.gov Such studies are vital for understanding how different conformations might influence the molecule's reactivity and biological interactions. The geometric isomers (cis and trans) of this compound itself have been studied, with their absolute configurations determined experimentally by NMR spectroscopy, providing a basis for computational conformational analysis. rsc.orgchemicalbook.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying oxazolone systems due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of molecules based on the electron density, providing key parameters such as molecular orbital energies, geometric structures, vibrational frequencies, and dipole moments. semanticscholar.orgmdpi.com

For this compound and its derivatives, DFT calculations have been employed to elucidate reaction mechanisms, predict reactivity, and understand structural features. Studies on similar oxazol-5-one derivatives have used the B3LYP functional with the 6-311G(d,p) basis set to perform geometry optimization and calculate vibrational modes and chemical shifts, showing good agreement with experimental data from single-crystal X-ray diffraction. semanticscholar.org Such calculations also allow for the simulation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces, which are essential for understanding chemical reactivity. semanticscholar.orgresearchgate.net

Table 2: Typical DFT Parameters Used in Oxazolone Studies

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311G(d,p) | Determine stable molecular structure | semanticscholar.org |

| Vibrational Frequencies | B3LYP/6-311G(d,p) | Assign IR/Raman spectral bands | semanticscholar.org |

| Frontier Molecular Orbitals | B3LYP/6-31G(d,p) | Analyze reactivity, calculate energy gaps | researchgate.net |

Mechanistic Pathway Calculations

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is the nucleophilic attack at the C5 carbonyl carbon, leading to the opening of the heterocyclic ring. This process is the foundation for its use in synthesizing amino acids and peptides.

Computational studies, often using DFT, can model this reaction pathway. The mechanism involves the nucleophilic addition of an amine or alcohol to the electrophilic C5 carbonyl carbon. This addition forms an unstable tetrahedral intermediate. Subsequently, the ring cleaves by breaking the acyl-oxygen bond (C5-O1), followed by a proton transfer to yield the final, stable ring-opened product. The release of ring strain is a significant driving force for this reaction. DFT calculations can determine the activation energies and transition state structures along this pathway, providing a detailed, quantitative understanding of the reaction kinetics.

Correlation of Electronic Structure with Chemical Reactivity

The electronic structure of a molecule, as described by computational methods, is intrinsically linked to its chemical reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density can be used to predict and explain a molecule's behavior in chemical reactions. sapub.org A smaller HOMO-LUMO gap, for instance, generally implies higher reactivity.

The distribution of electron density is a critical factor in determining a molecule's reactivity, particularly at its reaction centers. For this compound, the primary electrophilic center is the C5 carbonyl carbon, while the exocyclic C=C double bond can also participate in reactions. researchgate.net

Studies on related 4-benzylidene-2-methyl-5-oxazolones have demonstrated a direct correlation between the electron density at the C5 carbon and the rate of the ring-opening reaction with amines. researchgate.net Using ab initio methods, researchers calculated the electron density at this reaction center and found that substituents on the benzylidene ring that decrease electron density at C5 (electron-withdrawing groups) increase the reaction rate. Conversely, electron-donating groups increase the electron density at C5 and slow the reaction down. This establishes a clear quantitative structure-activity relationship (QSAR). researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps, which can be generated using DFT, visually represent the electron density distribution. sapub.org In these maps, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. sapub.org For oxazolones, the MEP would show a significant positive potential around the C5 carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Table 3: Correlation of Substituent Effects with Reactivity

| Substituent on Benzylidene Ring (para-position) | Electronic Effect | Effect on Electron Density at C5 | Predicted Effect on Ring-Opening Rate | Reference |

|---|---|---|---|---|

| -NO₂ | Electron-withdrawing | Decreases | Increases | researchgate.net |

| -Cl | Electron-withdrawing | Decreases | Increases | researchgate.net |

| -H | Neutral | Reference | Reference | - |

| -OCH₃ | Electron-donating | Increases | Decreases | researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science

4-Benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) as a Versatile Synthon

The reactivity of this compound is centered around its strained five-membered ring, which contains multiple reactive sites. This makes it an excellent substrate for various chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

The oxazolone (B7731731) ring is susceptible to hydrolysis, a process that can be catalyzed by either acid or base. Base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones has been studied to understand the kinetics of the reaction. This reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl group at position 5, leading to the opening of the lactone ring. researchgate.net